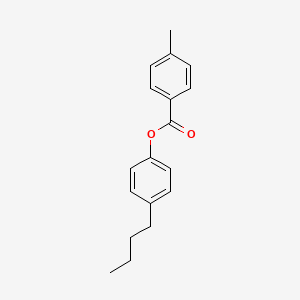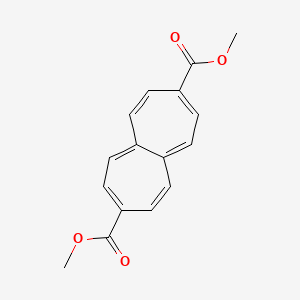
Dimethyl heptalene-3,8-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl heptalene-3,8-dicarboxylate is a chemical compound of significant interest in organic chemistry It features a heptalene core with two ester groups at the 3 and 8 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl heptalene-3,8-dicarboxylate can be synthesized through a multi-step reaction sequence starting from cis-bicyclo[3.3.0]octane-3,7-dione. The process involves a [5,5]sigmatropic rearrangement, which is a type of pericyclic reaction. This rearrangement occurs even at temperatures below 0°C, leading to the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above provides a basis for potential large-scale production. The key steps involve the use of readily available starting materials and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl heptalene-3,8-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its rearrangement to the isomeric 1,6-dicarboxylate, which can be further transformed into 1,6-dimethylheptalene .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various isomers and derivatives of heptalene, which can be further utilized in synthetic applications.
Aplicaciones Científicas De Investigación
Dimethyl heptalene-3,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antibiotic properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of dimethyl heptalene-3,8-dicarboxylate involves its ability to undergo pericyclic reactions, such as the [5,5]sigmatropic rearrangement. This reaction is facilitated by the unique electronic structure of the heptalene core, which allows for the formation of new bonds and the rearrangement of existing ones . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to stabilize transition states and intermediates during the reaction process.
Comparación Con Compuestos Similares
Dimethyl heptalene-3,8-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 1,6-heptalene dicarboxylate: An isomer with carboxylate groups at different positions.
Dimethyl cis-3,8-dihydroheptalene-3,8-dicarboxylate: A related compound with a similar core structure but different hydrogenation state.
Uniqueness: The uniqueness of this compound lies in its ability to undergo specific pericyclic reactions and its potential applications in various fields. Its structural properties and reactivity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
52781-68-7 |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
dimethyl heptalene-3,8-dicarboxylate |
InChI |
InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11-5-9-14(16(18)20-2)10-6-12(11)4-8-13/h3-10H,1-2H3 |
Clave InChI |
QNAOXFATTFSUNC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C2C=CC(=CC=C2C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




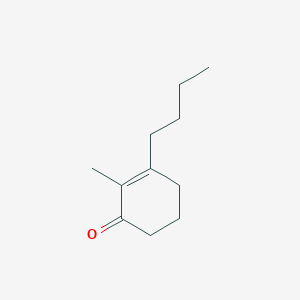


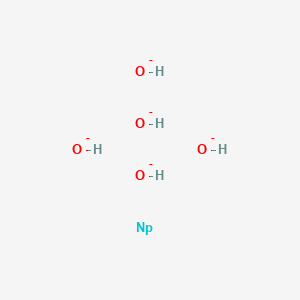
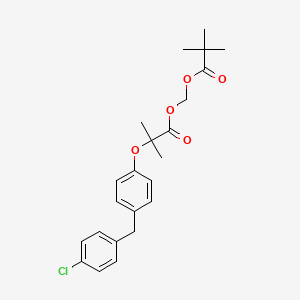
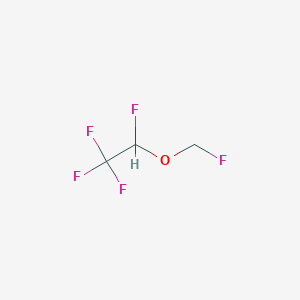
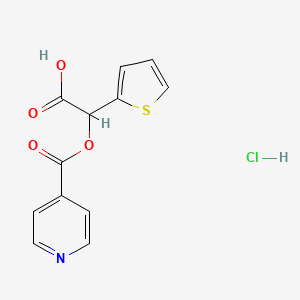
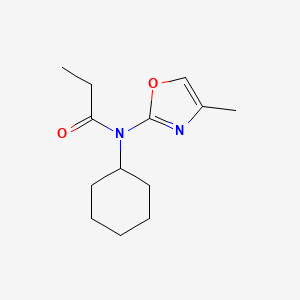

![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
![3-[2-(1,3-Dioxolan-2-yl)pyridin-4-yl]aniline](/img/structure/B14632721.png)
